

An In-depth Technical Guide to p-(2-Bromo)vinyl Anisole

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Compound of Interest

Compound Name: *p*-(2-Bromo)vinyl Anisole

Cat. No.: B015190

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of **p-(2-Bromo)vinyl Anisole**, also known by its systematic IUPAC name, (E)-1-(2-Bromovinyl)-4-methoxybenzene. The information is curated for professionals in research and development who require precise data for synthesis, characterization, and further application.

Core Physical and Chemical Characteristics

p-(2-Bromo)vinyl Anisole is an organobromine compound that presents as a light yellow or white to light brown solid at room temperature.^{[1][2][3]} It serves as a valuable intermediate in various organic syntheses, including the development of pharmaceuticals and agrochemicals.^{[4][5]} The data presented here corresponds primarily to the (E)-isomer, which is the more commonly documented form.

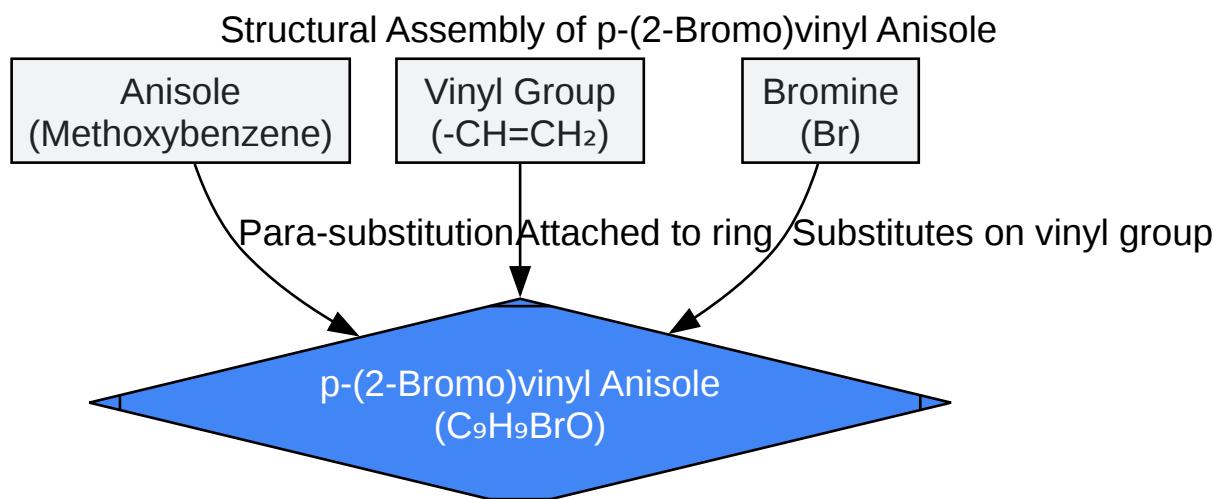
Data Summary Table

For ease of reference and comparison, the key quantitative physical properties of **p-(2-Bromo)vinyl Anisole** are summarized in the table below.

Property	Value	Source(s)
Identifiers		
CAS Number	6303-59-9	[4] [6]
Molecular Formula	C ₉ H ₉ BrO	[4] [6]
Molecular Weight	213.07 g/mol	[4] [6]
Physical Properties		
Appearance	Light Yellow Solid	[1] [3]
Melting Point	50-55 °C	[1] [4]
Boiling Point	283.4 °C at 760 mmHg	[1] [4]
Density	1.41 g/cm ³	[1] [4]
Optical Properties		
Refractive Index	1.603	[4]
Solubility & Partitioning		
LogP	3.06080	[4]
Solubility	Slightly soluble in Acetonitrile, Chloroform, Ethyl Acetate	[2]
Safety		
Flash Point	112.1 °C	[4]

Structural and Logical Representation

The structure of a molecule dictates its physical and chemical properties. The following diagram illustrates the logical assembly of **p-(2-Bromo)vinyl Anisole** from its constituent functional groups.



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Caption: Logical relationship of functional groups in **p-(2-Bromo)vinyl Anisole**.

Experimental Protocols

Accurate determination of physical characteristics is fundamental to chemical research. The following sections detail the standard experimental methodologies for measuring the key properties listed above.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.[7]

Methodology: Capillary Tube Method (using a Mel-Temp apparatus or Thiele tube)

- Sample Preparation: A small amount of the finely powdered, dry **p-(2-Bromo)vinyl Anisole** is packed into a capillary tube to a height of 1-2 mm.[8][9] The tube is sealed at one end.
- Apparatus Setup:
 - Mel-Temp Apparatus: The capillary tube is inserted into the heating block of the apparatus alongside a calibrated thermometer.

- Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.[7] The assembly is then immersed in a high-boiling point oil (e.g., silicone oil) within the Thiele tube.[7]
- Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[7] Constant stirring or natural convection in the Thiele tube ensures uniform temperature distribution.[8]
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[10]
- Purity Assessment: An impure sample will typically exhibit a depressed and broadened melting range compared to the pure substance.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the structure of a molecule by analyzing the chemical environment of its hydrogen atoms.

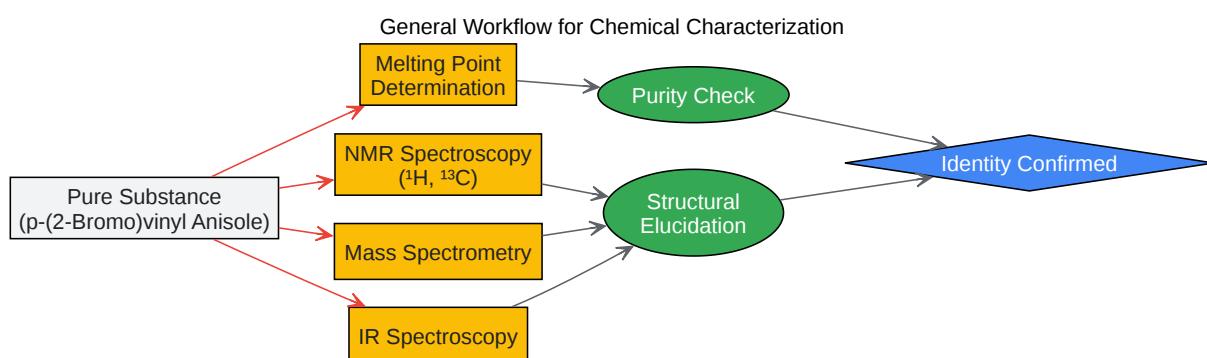
Methodology: ¹H NMR Spectrum Acquisition

- Sample Preparation:
 - Approximately 5-25 mg of **p-(2-Bromo)vinyl Anisole** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[11] Deuterated solvents are used to avoid overwhelming the sample signals.[12]
 - The solution is then filtered through a pipette with a glass wool plug directly into a clean NMR tube to remove any solid particulates, which can degrade spectral quality.[11]
- Spectrometer Preparation: The sample tube is placed in the NMR spectrometer. Key preparation steps include locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to achieve maximum homogeneity and resolution.[13]
- Data Acquisition: The ¹H NMR spectrum is acquired. The resulting Free Induction Decay (FID) data is then processed.

- Data Processing and Analysis:

- The FID is Fourier transformed to produce the frequency-domain spectrum.
- The spectrum is phased, baseline-corrected, and referenced. Often, the residual proton signal of the solvent or an internal standard like Tetramethylsilane (TMS) is used for calibration.[11]
- The chemical shifts, integration (relative number of protons), and multiplicity (splitting pattern) of the peaks are analyzed to elucidate the molecular structure.

The following diagram outlines the general workflow for characterizing a chemical compound like **p-(2-Bromo)vinyl Anisole**.



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Caption: A generalized workflow for the physical and structural characterization.

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